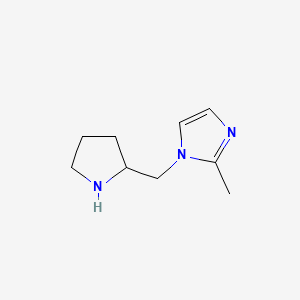

![molecular formula C26H20ClFN4O2S B2720633 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 1173760-66-1](/img/structure/B2720633.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C26H20ClFN4O2S and its molecular weight is 506.98. The purity is usually 95%.

BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

Synthesis Methodologies : A significant aspect of the research on quinazolinone derivatives involves their synthesis. For instance, studies have demonstrated methods for synthesizing benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines through copper-catalyzed C–N coupling and cyclization, providing moderate to good yields under microwave irradiation in dimethylformamide (Dao et al., 2017). This synthesis approach is relevant for generating compounds with potential biological activities.

Biological Activities : Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have shown excellent bioactivities against Ralstonia solanacearum and Gibberella zeae, surpassing some commercial bactericides and fungicides. The structure-activity relationship analysis indicated that electron-withdrawing substitutes on benzene rings enhance bioactivity (Zeng et al., 2016).

Antitumor and Antimicrobial Applications

Antitumor Evaluation : Novel 2,4-substituted quinazoline derivatives containing benzimidazole have been synthesized and evaluated for antitumor activities, showing moderate to potent activities against human tumor cell lines such as MGC-803 and MCF-7 (Li et al., 2018). This highlights the potential of quinazolinone derivatives in cancer research.

Antibacterial Activity : Some quinazolinone derivatives have demonstrated promising antibacterial activities. For instance, 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones showed potent antibacterial activity against Proteus vulgaris and Bacillus subtilis, with certain compounds exhibiting significant zone of inhibition values (Appani et al., 2016).

Optoelectronic Materials

Functionalized Quinazolines for Optoelectronics : Quinazoline derivatives have been explored for their applications in optoelectronic materials, including luminescent elements and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials with potential applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

作用機序

Target of Action

The primary targets of the compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often implicated in cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby acting as a dual inhibitor . This interaction results in changes to the signaling networks within the cell .

Biochemical Pathways

The compound affects the PI3K and HDAC pathways . These pathways are involved in a variety of cellular processes, including cell growth and survival . The inhibition of these pathways by 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide can lead to multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The compound’s potent antiproliferative activities against certain cell lines suggest it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications can act synergistically with the inhibition of PI3K and HDAC for the treatment of cancer . The compound has shown potent antiproliferative activities against certain cell lines .

特性

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN4O2S/c1-15(24(33)30-21-12-11-17(27)14-19(21)28)35-26-31-20-10-6-5-9-18(20)23-29-22(25(34)32(23)26)13-16-7-3-2-4-8-16/h2-12,14-15,22H,13H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLDLSCOEGLVEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720550.png)

![Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2720551.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2720552.png)

![[3-(Tert-butoxy)phenyl]methanamine hydrochloride](/img/structure/B2720553.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720558.png)

methyl}amino)acetamide](/img/structure/B2720560.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)

![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide](/img/structure/B2720569.png)

![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)

![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)